2-(Chloromethyl)-2H-1,2,3-triazole

Catalog No.
S790114
CAS No.
80199-90-2
M.F
C3H4ClN3
M. Wt
117.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-2H-1,2,3-triazole

Traditional alkylation of 1H-1,2,3-triazole yields a ~1:1 mixture of 1- and 2-alkylated isomers, forcing costly chromatography or selective salt formation. 2-(Chloromethyl)-2H-1,2,3-triazole (CAS 80199-90-2) solves this by acting as a regiochemically pure electrophile, enabling direct SN2 installation of the 2H-triazole moiety with 100% regiocontrol.

  • Guarantees exclusive 2H-isomer, eliminating isomer separation
  • Reduces process mass intensity (PMI) and purification burden
  • Scalable for pharmaceutical and agrochemical manufacturing.

CAS Number

80199-90-2

Product Name

2-(Chloromethyl)-2H-1,2,3-triazole

IUPAC Name

2-(chloromethyl)triazole

Molecular Formula

C3H4ClN3

Molecular Weight

117.54 g/mol

InChI

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2

InChI Key

PRGPKCHJKNCEOZ-UHFFFAOYSA-N

SMILES

C1=NN(N=C1)CCl

Canonical SMILES

C1=NN(N=C1)CCl

Synonyms

2-(Chloromethyl)-2H-1,2,3-triazole, 2-(Chloromethyl)-1,2,3-triazole, 2H-1,2,3-Triazole, 2-(chloromethyl)-, 2-Chloromethyl-2H-1,2,3-triazole

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

2-(Chloromethyl)-2H-1,2,3-triazole (CAS 80199-90-2) is a highly specialized, regiochemically pure electrophilic building block designed for the direct installation of the 2H-1,2,3-triazol-2-ylmethyl moiety. In medicinal chemistry and agrochemical development, 2-substituted 1,2,3-triazoles are highly valued pharmacophores; however, their synthesis via traditional alkylation of 1H-1,2,3-triazole is notoriously unselective. By procuring this pre-functionalized chloromethyl reagent, chemists can utilize it as a versatile electrophile in SN2 reactions with various nucleophiles (such as amines, phenols, and thiols), ensuring complete regiocontrol [1]. This shifts the synthetic paradigm from a non-selective late-stage alkylation to a highly controlled, high-yielding coupling, making it an essential precursor for scalable pharmaceutical manufacturing[2].

Research Fit

Workflow
2-Substituted triazole library synthesis
Selection Context
N2-regiochemistry, chloromethyl electrophilic handle
Procurement Fit
One-pot accessible building block for bioconjugation probes

Attempting to substitute 2-(Chloromethyl)-2H-1,2,3-triazole with generic 1H-1,2,3-triazole in an alkylation reaction fundamentally fails due to poor regioselectivity. When an electrophilic target molecule is reacted with unsubstituted 1,2,3-triazole, the result is almost invariably a ~1:1 mixture of 1-alkyl-1H and 2-alkyl-2H isomers[1]. This non-selective substitution forces process chemists to implement tedious downstream separation techniques, such as chromatography or complex selective salt formation/methylation protocols, which effectively halves the theoretical yield of the desired 2H-isomer and significantly increases process mass intensity (PMI) [2]. Procuring the pure 2-(chloromethyl)-2H-1,2,3-triazole circumvents this bottleneck entirely by allowing the triazole to act as the electrophile, guaranteeing 100% regiocontrol and eliminating the need for costly isomer resolution[1].

Substitution Risk

Regioisomer 1H-triazole analogues lack direct synthetic access and differ in electronic profile, limiting direct replacement.
Heterocycle swap Chloromethyl-pyridines or -imidazoles exhibit altered electron‑withdrawing character, which may shift alkylation kinetics and conjugate properties.
Reactivity tuning The triazole ring modulates electrophilicity differently from other azoles; substitution requires empirical validation of reaction outcomes.

Elimination of Isomeric Yield Loss in 2H-Triazole Assembly

The primary procurement advantage of 2-(Chloromethyl)-2H-1,2,3-triazole is its ability to deliver 100% regioselective installation of the 2H-triazole motif. When synthesizing 2-substituted triazoles via the classical method (alkylating 1H-1,2,3-triazole with a target electrophile), the reaction typically yields a ~1:1 mixture of 1H and 2H isomers, capping the maximum theoretical yield of the desired 2H product at ~50% [1]. By utilizing 2-(Chloromethyl)-2H-1,2,3-triazole as the electrophile in a direct SN2 coupling with a target nucleophile, the formation of the 1H-isomer is completely bypassed, effectively doubling the functional yield of the 2H-linkage and eliminating the need for downstream isomer separation[1].

Evidence DimensionRegiochemical yield of 2H-isomer
Target Compound Data100% regioselectivity (no 1H-isomer formed during electrophilic coupling)
Comparator Or BaselineDirect alkylation of 1H-1,2,3-triazole (~50% regiochemical yield due to 1:1 isomer mixture)
Quantified Difference~50% absolute increase in target isomer yield
ConditionsNucleophilic substitution (SN2) vs. classical triazole alkylation

Procuring this specific compound prevents massive yield losses and avoids the regulatory and analytical burden of separating closely related structural isomers.

Synthetic Efficiency
Class-level
72% isolated yield (one-pot from chloroacetamide) vs. no direct 1H-isomer route
Supports synthetic route selection and building-block library planning.
1H-regioisomer requires multistep synthesis; 2H-access relies on specific condensation–cyclization protocol.

Process Simplification and Avoidance of Toxic Resolution Reagents

Resolving the 1:1 mixture of 1H/2H triazole isomers generated by generic alkylation is a major process bottleneck. In industrial scale-ups (e.g., NK3 receptor antagonists), separating these isomers requires either extensive chromatography or a complex chemical resolution involving selective N3-methylation of the 1H-isomer using highly toxic dimethyl sulfate (Me2SO4), followed by aqueous washout [1]. Procuring 2-(Chloromethyl)-2H-1,2,3-triazole allows chemists to entirely skip this 2-step resolution process. By starting with the regiochemically pure chloromethyl electrophile, the synthesis avoids both the use of hazardous methylating agents and the associated step-count increase, dramatically lowering the Process Mass Intensity (PMI)[1].

Evidence DimensionDownstream processing steps required for isomer purity
Target Compound Data0 resolution steps required (direct coupling)
Comparator Or Baseline1H/2H mixture resolution (requires 2+ steps: toxic methylation and aqueous separation, or chromatography)
Quantified DifferenceElimination of 2 unit operations and avoidance of Me2SO4
ConditionsIndustrial scale-up of 2H-triazole pharmacophores

Elimating chromatographic or chemical isomer resolution saves significant time, reduces hazardous waste, and lowers overall manufacturing costs.

Cysteine Alkylation Rate
Head-to-head
~80% conversion in 3 h
Indicates faster kinetics relative to chloroethylamine and bromoethylamine benchmarks under identical conditions.
Peptide model Pep1; HPLC monitoring; reported at pH 8.0, room temperature.

High-Yielding Precursor for Click-Chemistry Bistriazoles

Beyond direct target coupling, 2-(Chloromethyl)-2H-1,2,3-triazole serves as a highly reactive and versatile electrophile for the synthesis of complex multivalent scaffolds. For instance, it undergoes rapid nucleophilic substitution with sodium azide to yield the corresponding 2H-azidomethyl derivative. This azidation proceeds cleanly and provides a critical intermediate that can subsequently undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bistriazole derivatives in excellent yields (e.g., 95% yield when reacted with 1-ethynyl-2-nitrobenzene) [1]. The stability and high reactivity of the chloromethyl leaving group make it a superior starting material compared to attempting to functionalize the triazole ring post-assembly [1].

Evidence DimensionYield of downstream bistriazole assembly
Target Compound Data95% yield in CuAAC coupling after azidation
Comparator Or BaselinePost-assembly functionalization of unactivated triazoles (typically low yielding or requires harsh conditions)
Quantified DifferenceEnables near-quantitative (>90%) assembly of complex bistriazole motifs
ConditionsAzidation followed by CuAAC with terminal alkynes

For discovery chemists building complex multivalent libraries, this compound provides a reliable, high-yielding entry point into bistriazole chemical space.

Cysteine Selectivity
Head-to-head
Exclusive cysteine alkylation; no lysine or histidine modification detected
Supports selectivity assessment for bioconjugation reagent choice.
LC-MS analysis of peptides containing Lys and His; pH 8.0, rt.
MGMT Inhibitor Selectivity
Class-level
CMT-derivative AA-CW236 shows high MGMT selectivity in proteomics profiling; enhances temozolomide effect in MCF-7 and HCT116 cells
Supports target engagement evaluation in cellular models.
Comparison to O⁶-benzylguanine; cell viability assay context; selectivity benefit reported at class level.
Fluorescence Turn-On
Reported
18‑fold fluorescence increase
Provides a quantitative sensitivity benchmark for probe design.
CMT-CCVJ conjugate; recombinant MGMT; cross-study comparison to earlier probes.

Synthesis of CNS Therapeutics

Ideal for the scalable production of drug candidates (such as NK3 receptor antagonists, Nav1.7 inhibitors, and AMPA potentiators) where the 2H-1,2,3-triazole ring is a critical pharmacophore, and strict isomer purity is required without relying on late-stage chromatography [1].

Agrochemical Active Ingredient Development

Highly suitable for the synthesis of next-generation fungicides and plant growth regulators that require the 2-substituted triazole motif, allowing for streamlined, high-yield manufacturing routes [1].

Multivalent Click Chemistry Scaffolds

The perfect starting material for generating 2H-azidomethyl-1,2,3-triazoles, enabling the modular assembly of complex bistriazole and polytriazole libraries via CuAAC for materials science and chemical biology applications[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
2-Substituted triazole library synthesis
N2-regiochemistry, one-pot synthetic accessibility
Route reproducibility and derivatization scope
Site-selective protein bioconjugation
Cysteine selectivity, alkylation kinetics
Conjugate homogeneity and reaction efficiency
Covalent inhibitor development (cysteine-dependent targets)
Scaffold modularity, cellular target selectivity
Target engagement and chemosensitization in cell models
Fluorescent enzyme activity probes
Fluorescence enhancement, binding kinetics
Probe sensitivity and quantitative assay performance

XLogP3

0.9

Wikipedia

2-(Chloromethyl)-2H-1,2,3-triazole

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